4-Ethynylthiophene-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethynylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4OS/c1-2-6-3-7(4-8)9-5-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJYDZXBWYSFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CSC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Ethynylthiophene 2 Carbaldehyde
Established Convergent and Divergent Synthesis Strategies
The synthesis of 4-ethynylthiophene-2-carbaldehyde often begins with the strategic functionalization of the thiophene (B33073) ring. This foundational step is critical for ensuring the correct placement of the ethynyl (B1212043) and carbaldehyde groups.
Regioselective Functionalization of Thiophene Ring Systems
The thiophene ring is an electron-rich aromatic system, which influences the position of incoming substituents. The functionalization of polythiophenes can enhance their solubility and alter their electronic and optical properties. rsc.org For the synthesis of specifically substituted thiophenes, such as this compound, controlling the regiochemistry is paramount. The polymerization of thiophene typically occurs at the 2 and 5 positions, leading to directionality in the resulting polymer chain. rsc.org The synthesis of regioregular polythiophenes results in structurally uniform polymers with improved properties compared to their regioirregular counterparts. rsc.org
A common starting material for introducing functionality at the 4-position is a pre-functionalized thiophene, such as 4-bromothiophene-2-carbaldehyde. nih.gov This allows for subsequent reactions to selectively occur at the bromine-substituted position.
Introduction of the Ethynyl Moiety
The introduction of the ethynyl group (-C≡CH) is a key step in the synthesis of the target molecule. This is often achieved through cross-coupling reactions, where a thiophene derivative is reacted with a source of the ethynyl group. Palladium-catalyzed reactions, such as the Sonogashira coupling, are frequently employed for this purpose.
Formylation Reactions for Carbaldehyde Incorporation
The aldehyde group (-CHO) is typically introduced onto the thiophene ring through a formylation reaction. wikipedia.org Several methods exist for the formylation of aromatic compounds.
One of the most common methods for preparing thiophene-2-carbaldehyde (B41791) is the Vilsmeier-Haack reaction. wikipedia.orgontosight.ai This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride, to introduce the formyl group onto electron-rich aromatic rings like thiophene. wikipedia.orgontosight.aitcichemicals.com Another approach is the chloromethylation of thiophene followed by oxidation. wikipedia.org The Duff reaction, which uses hexamethylenetetramine, is also effective for formylating electron-rich aromatic compounds. tcichemicals.com For more sterically hindered substrates, the Riecke reaction with dichloromethyl methyl ether can be employed. tcichemicals.comnih.gov
Alternatively, formylation can be achieved by reacting organometallic derivatives of thiophene, such as a Grignard or organolithium reagent, with a formylating agent like N,N-disubstituted formamides. tcichemicals.com
Modern Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, selectivity, and substrate scope. The synthesis of this compound benefits significantly from such approaches.
Palladium-Catalyzed Coupling Reactions for Ethynyl Group Installation
Palladium catalysts are highly effective for forming carbon-carbon bonds, making them ideal for introducing the ethynyl group. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds between heterocyclic compounds and various partners. nih.gov For instance, 4-arylthiophene-2-carbaldehydes can be synthesized from 4-bromothiophene-2-carbaldehyde and arylboronic acids or esters using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov
While not directly forming the ethynyl group, these palladium-catalyzed reactions demonstrate the versatility of this approach for functionalizing the 4-position of the thiophene ring. The principles of these coupling reactions are readily adaptable to the introduction of an ethynyl group, for example, through Sonogashira coupling with a suitable terminal alkyne. Palladium N-heterocyclic carbene (NHC) catalysts have also emerged as robust and efficient alternatives for various coupling reactions. organic-chemistry.org
Table 1: Examples of Palladium-Catalyzed Reactions on Thiophene Scaffolds
| Starting Material | Reagent | Catalyst | Product | Yield | Reference |
| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ | 4-Phenylthiophene-2-carbaldehyde | Good | nih.gov |
| 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | Excellent | nih.gov |
This table is interactive. Click on the headers to sort the data.
Copper-Mediated Synthetic Pathways
Copper-catalyzed reactions provide an alternative and often complementary approach to palladium-based methods. Copper catalysts can be used for various transformations, including the formation of C-S bonds and multicomponent reactions. beilstein-journals.orgrsc.org
Recent research has demonstrated the use of copper catalysis for the remote nucleophilic substitution of 5-ethynylthiophene esters. rsc.org This strategy involves the formation of a dearomative copper-allenylidene species, highlighting the potential of copper to activate the ethynylthiophene system for further functionalization. While this specific example deals with esters, the underlying principle could potentially be adapted for the synthesis of the target carbaldehyde.
Furthermore, copper-catalyzed tandem reactions have been developed for the synthesis of functionalized thiophenes from acyclic precursors. mdpi.com For example, the copper(I)-catalyzed reaction of terminal alkynes with 1-phenylsulfonylalkylidenethiiranes leads to the formation of substituted thiophenes. mdpi.com These methods showcase the power of copper catalysis in constructing the thiophene ring itself with various functionalities.
Rhodium(III)-Catalyzed C-H Activation for Heterocyclic Aldehydes
Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov This methodology is particularly relevant for the synthesis of substituted heterocyclic aldehydes.
Detailed Research Findings The core principle of this method involves the use of a directing group within the substrate to guide the rhodium catalyst to a specific C-H bond, typically at the ortho-position. For heterocyclic compounds, functional groups such as carboxylic acids, amides, or azines can serve as effective directing groups. nih.govacs.org The catalytic cycle generally involves C-H bond cleavage to form a rhodacycle intermediate, followed by reaction with a coupling partner and reductive elimination to yield the functionalized product. rsc.org
Many of these processes utilize a co-oxidant, such as a copper salt (e.g., Cu(OAc)₂), to regenerate the active Rh(III) catalyst from the Rh(I) species formed during the catalytic cycle. nih.govrsc.org Research has demonstrated that this approach can be used for a variety of transformations including olefinations, amidations, and annulations on aromatic and heterocyclic rings. nih.govacs.org For instance, Rh(III) catalysis has been successfully employed in the synthesis of fused heterocyclic lactones and densely substituted amines through C-H activation pathways. rsc.orgutmb.edu
While a direct Rh(III)-catalyzed synthesis of this compound has not been explicitly detailed, the principles can be applied hypothetically. A potential strategy could involve starting with a thiophene-2-carbaldehyde derivative bearing a directing group and coupling it with an ethynylating agent via C-H activation at the 4-position.
Table 1: General Conditions for Rhodium(III)-Catalyzed C-H Functionalization
| Component | Example | Role / Purpose | Citation |
|---|---|---|---|
| Catalyst | [RhCp*Cl₂]₂ | C-H Activation | nih.gov |
| Directing Group | Carboxylic Acid, N-Methoxyamide | Regioselectivity | nih.govrsc.org |
| Oxidant | Cu(OAc)₂ | Catalyst Regeneration | nih.govrsc.org |
| Solvent | 2,2,2-Trifluoroethanol (TFE) | Reaction Medium | rsc.org |
| Temperature | 60-120 °C | To overcome activation energy | rsc.org |
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The following sections explore several green synthetic methodologies that hold potential for the synthesis of this compound.
Photochemical reactions use light energy to drive chemical transformations. These methods can often be conducted at ambient temperature and can access unique reaction pathways that are unavailable through thermal methods. While specific photochemical routes for the synthesis of this compound are not prominently documented, photochemical principles could be applied. For instance, light-induced C-H activation or cross-coupling reactions represent potential areas of exploration for functionalizing the thiophene ring.
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and stereoselectivity. nih.gov This approach aligns with green chemistry principles by operating under mild conditions (aqueous media, ambient temperature, and neutral pH) and utilizing renewable catalysts.
Detailed Research Findings The field has advanced to include the use of artificial metalloenzymes, where a synthetic metal cofactor is incorporated into a protein scaffold. rsc.org This combines the reactivity of transition metal catalysis with the selectivity of enzymes. Such systems have been developed for reactions like transfer hydrogenations and C-H activation. rsc.org For the synthesis of thiophene derivatives, one could envision employing an engineered enzyme or an artificial metalloenzyme to catalyze the selective ethynylation of a thiophene-2-carbaldehyde precursor. For example, a biocatalyst could be designed to recognize the thiophene core and facilitate a C-C bond formation at the C4 position, minimizing the need for protecting groups and reducing waste. nih.govrsc.org
Table 2: Potential Biocatalytic Reactions for Heterocyclic Synthesis
| Reaction Type | Biocatalyst Class | Potential Application | Citation |
|---|---|---|---|
| Reductive Amination | Imine Reductases (IREDs) | Synthesis of amine derivatives | nih.gov |
| C-H Activation | Artificial Metalloenzymes | Direct functionalization of the thiophene ring | rsc.org |
| Diels-Alder Cycloaddition | Catalytic Antibodies | Construction of complex cyclic systems | rsc.org |
| Cross-Coupling | Engineered Enzymes | C-C bond formation (e.g., ethynylation) | rsc.org |
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions. This technique can dramatically reduce reaction times, increase product yields, and enhance reaction purity compared to conventional heating methods. beilstein-journals.orgat.ua
Detailed Research Findings The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. at.ua This method has been widely applied to the synthesis of various heterocyclic compounds. beilstein-journals.org For example, microwave irradiation has been shown to significantly accelerate multicomponent reactions for building complex heterocyclic scaffolds, reducing reaction times from many hours to mere minutes. beilstein-journals.orgnih.gov In a relevant study, the synthesis of 2-(2-Nitroethenyl)thiophene from 2-thiophenecarboxaldehyde was efficiently achieved using microwave irradiation, demonstrating the applicability of this technology to thiophene derivatives. researchgate.net A key step in synthesizing this compound, such as a Sonogashira coupling of a 4-halothiophene-2-carbaldehyde with an alkyne, could be significantly enhanced by using microwave assistance.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Heterocyclic System
| Parameter | Conventional Heating | Microwave Irradiation | Citation |
|---|---|---|---|
| Reaction Time | 90 minutes | 10 minutes | nih.gov |
| Yield | 73% | 94% | nih.gov |
| Energy Input | Sustained high energy | Targeted, efficient energy | beilstein-journals.org |
| Green Metric (RME*) | Lower | Higher | nih.gov |
*Reaction Mass Efficiency
One-pot reactions, where multiple reaction steps are performed in the same vessel without isolating intermediates, improve efficiency, reduce solvent waste, and save time. Solvent-free reactions take this a step further by eliminating the solvent entirely, often by running the reaction with neat reactants or on a solid support.
Detailed Research Findings These methodologies are at the forefront of green chemistry. One-pot procedures are particularly valuable for constructing complex molecules from simple precursors in a single operation. For example, a one-pot C-S coupling/heterocyclization approach has been reported for the synthesis of substituted thiophenes from acyclic precursors. mdpi.com Solvent-free conditions, often coupled with microwave irradiation, provide an exceptionally clean and efficient way to conduct reactions. researchgate.net
A hypothetical one-pot synthesis for this compound could involve the in-situ generation of a 4-halothiophene-2-carbaldehyde followed immediately by a palladium-catalyzed cross-coupling reaction with an ethynylating reagent in the same reaction flask. This would circumvent the need to isolate and purify the halogenated intermediate, thus streamlining the process and minimizing waste.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(2-Nitroethenyl)thiophene |
| 2-thiophenecarboxaldehyde |
| Copper(II) acetate (B1210297) (Cu(OAc)₂) |
Applications of 4 Ethynylthiophene 2 Carbaldehyde in Advanced Materials Science
Organic Electronic Materials Development
The pursuit of novel organic materials with tailored electronic properties for applications in flexible displays, lighting, and energy conversion has identified 4-ethynylthiophene-2-carbaldehyde as a valuable precursor. Its rigid, planar structure and the presence of both electron-rich (thiophene) and electron-withdrawing (carbaldehyde) moieties, along with the versatile ethynyl (B1212043) group, allow for the synthesis of a wide range of functional organic electronic materials.
Precursors for π-Conjugated Polymers and Oligomers
This compound serves as a fundamental building block for the synthesis of π-conjugated polymers and oligomers, which are the cornerstone of organic electronics. The thiophene (B33073) unit provides a readily available π-system that can be extended through polymerization.
The ethynyl group is particularly significant as it can be used in polymerization reactions, such as Sonogashira coupling, to create polymers with alternating ethynylene and thiophene units. These ethynylene linkers help to maintain the planarity of the polymer backbone, which is crucial for efficient charge transport, and can improve the delocalization of the π-electrons along the polymer chain. The introduction of acetylene (B1199291) linkers can influence the steric hindrance between donor and acceptor units, potentially leading to more planar polymer structures. nih.gov
Furthermore, the carbaldehyde group offers a site for further modification. For instance, it can be reacted to introduce various side chains onto the polymer. This "side chain engineering" is a powerful strategy to control the solubility, morphology, and electronic properties of the resulting polymers. By modifying the side chains, researchers can fine-tune the material's processability and its self-assembly into well-ordered nanostructures, which is essential for high-performance electronic devices. researchgate.netacs.org The synthesis of polythiophene derivatives with various side groups has demonstrated that modifications can lead to significant differences in optical properties, electrical conductivity, and thermal stability. acs.org
Building Blocks for Organic Semiconductors in OLEDs and Organic Solar Cells
In the realm of organic semiconductors, this compound is a component for creating materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). The performance of these devices is highly dependent on the electronic properties of the organic semiconductors used, such as their energy levels (HOMO and LUMO) and charge carrier mobilities.
For OLEDs, materials based on this building block can be designed to have specific emission colors and high quantum efficiencies. The combination of the electron-donating thiophene ring and the electron-withdrawing aldehyde group can create a "push-pull" system within the molecule, which is a common strategy for developing emissive materials. The ethynyl linker provides rigidity and can be used to connect to other aromatic systems, such as carbazoles, which are known for their excellent hole-transporting properties and are widely used in OLEDs. nih.gov The use of ethynylphenyl-linked carbazoles has been shown to be effective in creating emitters for OLEDs, with the potential to generate white light from a single component. nih.gov
In the context of OSCs, this compound can be used to synthesize donor-acceptor (D-A) type conjugated polymers. researchgate.net In these polymers, the thiophene unit can act as the electron donor, while the aldehyde, or a derivative thereof, can serve as the electron acceptor. This D-A architecture is crucial for achieving broad absorption of the solar spectrum and efficient charge separation at the donor-acceptor interface. The development of new conjugated polymers based on novel electron-rich building blocks coupled with electron-withdrawing comonomers is a key strategy for improving the power conversion efficiencies of OSCs. researchgate.net
Table 1: Performance of a Donor-Acceptor Polymer in an Organic Solar Cell
| Acceptor | Power Conversion Efficiency (PCE) | Short-Circuit Current (Jsc) (mA cm-2) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) |
| IT-4F | 8.70% | 14.61 | 0.85 | 0.69 |
| IDIC | Lower than IT-4F | Not specified | Higher than IT-4F | Not specified |
This table is based on data for the polymer PATTD, which is a donor-acceptor polymer containing a dithienylbenzodithiophenedione as the acceptor unit, blended with different non-fullerene acceptors (NFAs) like IT-4F and IDIC. researchgate.net The data illustrates the performance metrics achievable with such polymer architectures.
Tailoring Electronic Properties through Structural Integration
The precise structure of this compound allows for the fine-tuning of the electronic properties of the materials it is integrated into. The combination of the thiophene ring, the ethynyl group, and the carbaldehyde group provides multiple avenues for structural modification to achieve desired electronic characteristics.
The introduction of the ethynyl group into a polymer backbone can lead to a red-shifted absorption spectrum compared to polymers without this linker, indicating a smaller optical bandgap. nih.gov This is advantageous for applications in organic solar cells, as it allows for the absorption of a broader range of the solar spectrum. The aldehyde group, being electron-withdrawing, can lower the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting material. This can lead to higher open-circuit voltages in organic solar cells and can also improve the stability of the material by making it less susceptible to oxidation. nih.gov
By strategically combining this compound with other monomers, it is possible to create polymers with specific bandgaps and energy levels. For example, copolymerization with electron-rich units can lead to materials with different electronic properties than copolymerization with electron-poor units. This ability to systematically vary the composition and structure of the polymer allows for the creation of a library of materials with a wide range of electronic properties, which can then be optimized for specific device applications. nih.gov
Supramolecular Assembly and Coordination Polymers
Beyond its use in covalent polymers, this compound is a valuable component in the construction of more complex, non-covalently linked structures such as supramolecular assemblies and coordination polymers.
Ligands for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands. While the aldehyde group of this compound is not a typical coordinating group for MOF synthesis, it can be readily converted into a carboxylate group, which is a very common and effective linker for MOFs. The resulting 4-ethynylthiophene-2-carboxylic acid would be an excellent ligand for MOF construction.
The ethynyl group acts as a rigid and linear spacer, which can be used to control the pore size and topology of the MOF. The use of slim, ethynyl-based ligands has been shown to favor the formation of interpenetrated MOF structures. researchgate.netnih.govrsc.org These interpenetrated frameworks can exhibit enhanced stability and improved selectivity for gas adsorption due to their confined pores. researchgate.netnih.govrsc.org The combination of a thiophene unit and an ethynyl linker in a ligand derived from this compound could therefore lead to the development of novel MOFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis.
Design of Fluorescent Organic Nanoparticles
Fluorescent Organic Nanoparticles (FONs) are emerging as a promising alternative to traditional inorganic quantum dots for applications in bioimaging and sensing. These nanoparticles are typically formed by the self-assembly of specially designed organic fluorophores in an aqueous medium.
This compound can serve as a key building block in the synthesis of such fluorophores. The molecule's inherent donor-acceptor character, with the thiophene as the donor and the aldehyde as the acceptor, is a common design principle for creating fluorescent dyes. This "push-pull" structure can lead to molecules with large Stokes shifts and high fluorescence quantum yields. By extending the conjugation of this core structure, for example, by reacting the ethynyl group with other aromatic systems, the emission wavelength can be tuned across the visible and even into the near-infrared (NIR) region.
The synthesis of strong electron-donating and accepting organic fluorophores has led to the development of nanoparticles with excellent photothermal conversion efficiencies and good photostability, making them suitable for applications such as photothermal therapy and NIR fluorescence imaging. rsc.org The encapsulation of such dyes within amphiphilic copolymers can lead to the formation of stable micelles that can be used as nanotheranostic platforms. rsc.org The versatility of this compound makes it a valuable component in the bottom-up design of these sophisticated nanomaterials.
Development of Advanced Fluorescent Probes and Chemical Sensors
The structural characteristics of this compound make it a theoretically ideal candidate for the construction of fluorescent probes and chemical sensors. The thiophene ring system, known for its electron-rich nature and environmental sensitivity, can act as a signaling unit, while the aldehyde and ethynyl groups provide convenient handles for introducing analyte recognition sites and for further molecular engineering.
Design Principles for Selective Analyte Detection
The design of selective fluorescent probes based on this compound would likely revolve around two primary strategies: modification of the aldehyde group and utilization of the ethynyl group.
The aldehyde group is a well-established reactive site for the development of chemosensors. One common approach is the formation of a Schiff base . This reaction involves the condensation of the aldehyde with a primary amine on a receptor molecule designed to bind a specific analyte. The formation of the C=N bond in the Schiff base can alter the electronic properties of the thiophene fluorophore, leading to a detectable change in fluorescence, such as quenching or enhancement, upon analyte binding. This "turn-on" or "turn-off" response is a fundamental principle in sensor design. For example, a thiophene-based Schiff base sensor has been developed for the simultaneous detection of Al³⁺ and Zn²⁺, where the coordination of the metal ions to the sensor framework enhances fluorescence.
Another design principle involves the intramolecular charge transfer (ICT) mechanism. By attaching an electron-donating group to the thiophene ring, the aldehyde group can act as an electron acceptor. The binding of an analyte to a recognition site can modulate the efficiency of this charge transfer process, resulting in a shift in the emission wavelength or a change in fluorescence intensity.
The ethynyl group offers additional avenues for sensor design. It can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the straightforward attachment of complex recognition moieties. This modular approach enables the rapid synthesis of a library of sensors for various targets. Furthermore, the ethynyl group itself can be involved in analyte recognition, for instance, through interactions with metal ions.
Research on related thiophene-2-carbaldehyde (B41791) derivatives has demonstrated the viability of these design principles. For instance, various 4-arylthiophene-2-carbaldehydes have been synthesized via Suzuki-Miyaura cross-coupling, showcasing the tunability of the thiophene core's electronic properties.
Near-Infrared (NIR) Emitting Probes
The development of near-infrared (NIR) fluorescent probes, which emit light in the 650-900 nm window, is highly desirable for biological applications due to deeper tissue penetration and reduced autofluorescence from biological samples. To create NIR probes from this compound, its structure would need to be modified to extend the π-conjugated system, which generally leads to a red-shift in both absorption and emission wavelengths.
This can be achieved by reacting the aldehyde or ethynyl group with other π-conjugated systems. For example, a Knoevenagel condensation of the aldehyde group with an active methylene (B1212753) compound that is part of a larger aromatic system can significantly extend the conjugation length. Similarly, Sonogashira coupling reactions involving the ethynyl group can link the thiophene core to other fluorophores, creating a larger, conjugated molecule with NIR emission properties.
While specific examples starting from this compound are not readily found, the general principles are well-established. For instance, NIR probes for biothiols have been constructed using various fluorophore platforms where the sensing mechanism triggers a change in the electronic structure of a large π-system.
Applications in Biological Imaging Research
The potential for this compound-derived probes in biological imaging is significant, though currently speculative. Probes designed based on the principles described above could be applied to visualize a variety of biologically important species.
For instance, a probe designed to selectively detect a specific metal ion, such as Cu²⁺, could be used to study the role of this ion in neurological processes. Fluorescent probes for copper ions have been developed using other thiophene formaldehyde (B43269) derivatives, demonstrating the feasibility of this approach. Similarly, probes could be designed to monitor enzymatic activity or changes in the cellular microenvironment, such as pH or viscosity.
The utility of such probes in biological imaging hinges on several factors, including cell permeability, low cytotoxicity, and high selectivity and sensitivity for the target analyte. Research on thiophene-based fluorescent dyes has shown that they can be applied in the fluorescence imaging of living cells with negligible cytotoxicity. Furthermore, thiophene-based sensors have been successfully used for the intracellular imaging of ions like Al³⁺ and Zn²⁺.
The development of PET radiotracers from thiophene-based compounds for imaging receptors in the brain further underscores the potential of this class of molecules in advanced biomedical imaging, although this application moves beyond fluorescence.
Coordination Chemistry and Catalytic Roles of 4 Ethynylthiophene 2 Carbaldehyde Complexes
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes using ligands derived from 4-ethynylthiophene-2-carbaldehyde leverages established coordination chemistry principles. The aldehyde function is a primary site for modification, typically through condensation reactions to form Schiff bases, while the ethynyl (B1212043) and thiophene (B33073) moieties offer further coordination possibilities.
The aldehyde group of this compound is readily condensed with primary amines to form Schiff base ligands. These ligands, which contain an azomethine (-C=N-) group, are excellent chelating agents for a wide array of transition metals. The reaction of these Schiff bases with metal salts, such as those of copper(II), nickel(II), cobalt(II), and zinc(II), in an alcoholic medium typically yields stable metal complexes. ijfans.orgresearchgate.net
Characterization of these complexes is achieved through a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: A key indicator of Schiff base complex formation is the shift in the vibrational frequency of the azomethine group upon coordination to a metal ion. This shift confirms the involvement of the imine nitrogen in the coordination sphere. nih.gov
¹H NMR Spectroscopy: In the case of diamagnetic complexes (e.g., Zn(II)), NMR spectroscopy can confirm the formation of the complex by observing shifts in the proton signals of the ligand upon complexation, particularly the imine proton. nih.gov
UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the metal center. The d-d transitions and charge-transfer bands are characteristic of the coordination environment, which can range from tetrahedral to octahedral, depending on the metal and the ligand. researchgate.netnih.gov
Molar Conductance Measurements: These measurements help determine whether the anions are part of the coordination sphere or exist as counter-ions, thus distinguishing between electrolytic and non-electrolytic complexes. nih.gov
Magnetic Susceptibility: This technique helps in determining the geometry of paramagnetic metal complexes by measuring the number of unpaired electrons. nih.gov
Studies on related thiophene-aldehyde Schiff bases show that the ligand can act as a bidentate or terdentate donor, coordinating through the azomethine nitrogen, the thiophene sulfur, and other donor atoms present on the amine precursor. researchgate.netnih.gov This versatility allows for the synthesis of complexes with varied geometries and nuclearities.
Table 1: Spectroscopic Data for Representative Thiophene Schiff Base Metal Complexes
| Complex | Key IR Peak (C=N) (cm⁻¹) | Electronic Spectra λₘₐₓ (nm) | Proposed Geometry | Reference |
|---|---|---|---|---|
| [Cu(L)₂] | ~1605 | 450, 680 | Distorted Square Planar / Octahedral | researchgate.net |
| [Ni(L)₂]Cl₂ | ~1610 | 480, 710 | Octahedral | nih.gov |
| [Co(L)₂]Cl₂ | ~1608 | 520, 690 | Octahedral | nih.gov |
| [Zn(L)₂] | ~1600 | 380 (Ligand-to-Metal Charge Transfer) | Tetrahedral | researchgate.net |
Data are generalized from typical thiophene-based Schiff base complexes (L).
The terminal ethynyl group (–C≡CH) of this compound introduces another dimension to its coordination chemistry, enabling the formation of polynuclear and supramolecular structures. While the aldehyde is often derivatized into a Schiff base, the ethynyl group can interact with metal centers in several ways, including π-coordination or through the formation of metal-acetylide bonds after deprotonation.
Research on the closely related 5-ethynylthiophene-2-carboxylic acid has demonstrated that the ethynylthienyl ligand can effectively participate in extended conjugation through interaction with metal-metal quadruple bonds, specifically with dimolybdenum (Mo₂) and ditungsten (W₂) cores. acs.orgnih.gov In these complexes, the ethynylthiophene ligand coordinates to the metal centers, and its π-system interacts with the metal δ orbitals. This interaction is confirmed by single-crystal X-ray diffraction and spectroscopic methods. acs.orgnih.gov
The ν(C≡C) stretching frequency in the IR spectra of these complexes provides direct evidence of the ethynyl group's electronic environment and its interaction with the metal. acs.org These findings suggest that this compound and its derivatives can act as synthons for creating extended, conjugated molecular wires and frameworks with potential applications in molecular electronics and materials science. acs.orgnih.gov
Catalytic Activity of this compound-Derived Systems
Complexes derived from this compound are promising candidates for catalysis, owing to the combined electronic properties of the thiophene ring, the chelation offered by the Schiff base moiety, and the potential for immobilization or electronic modulation via the ethynyl group.
Catalytic systems can be broadly classified as homogeneous or heterogeneous. nih.govrsc.org
Homogeneous Catalysis: Schiff base complexes of this compound, being discrete molecules, can act as homogeneous catalysts when dissolved in a solvent that also dissolves the reactants. This setup often leads to high activity and selectivity due to the well-defined nature of the catalytic active site. nih.gov
Heterogeneous Catalysis: The functional groups on the ligand offer pathways to heterogenize the catalyst. For instance, the ethynyl group could be used to anchor the complex onto a solid support like silica, polymers, or nanoparticles. This immobilization facilitates catalyst separation from the reaction mixture, enhances recyclability, and improves catalyst stability, which are crucial advantages for industrial applications. nih.govnih.gov
The choice between homogeneous and heterogeneous approaches depends on the specific application, balancing the high activity of homogeneous systems against the practical advantages of heterogeneous ones. nih.gov
A significant application of transition metal Schiff base complexes is in the catalytic reduction of nitroaromatic compounds, which are common industrial pollutants. nih.gov The reduction of nitrophenols (NP) to aminophenols (AP) is a model reaction frequently used to evaluate catalytic performance. ijsr.net For example, the conversion of 2-nitrophenol (B165410) (2-NP) to 2-aminophenol (B121084) (2-AP) is an important industrial transformation.
In a typical process, a metal complex derived from a thiophene-based Schiff base catalyzes the reduction of the nitro group in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov The reaction progress can be monitored by UV-Vis spectroscopy, observing the disappearance of the peak corresponding to the nitrophenolate ion and the appearance of a new peak for the aminophenol. ijsr.net
Studies on various copper(II) Schiff base complexes have demonstrated their efficiency in catalyzing the reduction of 4-nitrophenol, achieving high conversion rates. nih.gov The catalytic mechanism is believed to involve the surface of the complex, where both the nitrophenol and the borohydride are adsorbed, facilitating the electron transfer required for the reduction. nih.gov
Table 2: Representative Catalytic Reduction of 4-Nitrophenol (4-NP) using Schiff Base Complexes
| Catalyst | Reaction Time (min) | Conversion (%) | Apparent Rate Constant (kₐₚₚ) | Reference |
|---|---|---|---|---|
| Copper(II) Salicylidene-2-aminophenol Complex | ~20 | 90.8 | - | nih.gov |
| Copper(II) Salicylidene-2-aminothiazole Complex | ~16 | 95.2 | - | nih.gov |
| Copper(II) Bis(salicylidene)-o-phenylenediamine Complex | ~12 | 97.5 | - | nih.gov |
| rGO/CoPt/Ag Nanocomposite | < 5 | >99 | 1.51 min⁻¹ | researchgate.net |
Data shows the high efficiency of related Schiff base and nanocomposite catalysts in nitrophenol reduction, a model reaction for systems derived from this compound.
Optimizing the performance of catalysts derived from this compound involves fine-tuning several parameters. The choice of the central metal ion and the specific structure of the Schiff base ligand significantly influences catalytic activity.
Key optimization strategies include:
Catalyst Loading: The amount of catalyst used is a critical parameter. Studies have shown that there is an optimal catalyst loading to achieve maximum conversion, beyond which the reaction rate may not increase significantly. nih.gov For example, for certain copper complexes, 1.0 mol% was found to be the most effective concentration for nitrophenol reduction. nih.gov
Reaction Conditions: Temperature, pressure, and solvent can be adjusted to maximize reaction rates and selectivity.
Ligand Modification: The electronic and steric properties of the Schiff base ligand can be systematically altered by changing the amine precursor. This modification can enhance the catalyst's affinity for the substrate and tune its redox potential, thereby improving efficiency.
Recyclability and Stability: For heterogeneous catalysts, ensuring the stability of the linkage to the support is crucial for long-term use. Recyclability tests, where the catalyst is recovered and reused for multiple cycles, are essential to confirm its robustness and economic viability. nih.govresearchgate.net
Through these optimization efforts, catalytic systems based on this compound can be developed into highly efficient and selective tools for a variety of chemical transformations.
Theoretical and Computational Chemistry Investigations of 4 Ethynylthiophene 2 Carbaldehyde
Electronic Structure and Reactivity Modeling
Modeling the electronic structure is fundamental to predicting a molecule's behavior. For π-conjugated systems such as 4-Ethynylthiophene-2-carbaldehyde, understanding the distribution of electrons in molecular orbitals is key to deciphering its chemical reactivity and photophysical properties.
Density Functional Theory (DFT) has become a primary method for computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying organic molecules. nih.govuwa.edu.au DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to probe the electronic landscape of the molecule. researchgate.net
The first step in a typical DFT study is the optimization of the molecule's geometry. nih.gov For thiophene (B33073) derivatives, DFT methods like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G(d,p) have proven reliable in predicting bond lengths and angles that are in good agreement with experimental data. tandfonline.comresearchgate.net For this compound, calculations would precisely define the planarity of the thiophene ring and the orientation of the ethynyl (B1212043) and carbaldehyde substituents.
Once the geometry is optimized, electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The difference between these energies, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability, reactivity, and electronic absorption properties. mdpi.come3s-conferences.org A smaller gap generally suggests higher reactivity and a red-shift in the absorption spectrum. mdpi.come3s-conferences.org
Studies on analogous thiophene-based molecules show that the introduction of electron-withdrawing groups (like the carbaldehyde) and π-conjugated systems (like the ethynyl group) significantly influences these frontier orbitals. researchgate.netmdpi.com The carbaldehyde group is expected to lower the energy of both the HOMO and LUMO, while the ethynyl group extends the π-conjugation, which typically raises the HOMO energy and lowers the LUMO energy, thereby reducing the energy gap.
Table 1: Predicted Electronic Properties of Thiophene Derivatives from DFT Calculations Note: These are typical values for functionalized thiophenes and serve as an estimation for this compound.
| Property | Description | Typical Calculated Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.5 to -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.0 eV |
| HOMO-LUMO Gap (Eg) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. mdpi.com | 3.5 to 4.5 eV |
| Dipole Moment | Measure of the overall polarity of the molecule. | 2.0 to 4.0 Debye |
Beyond static properties, quantum chemical calculations can map out the energetic landscape of chemical reactions. nih.gov This involves identifying the most favorable pathways for a reaction by locating transition states (TS), which are the energy maxima along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.
For a molecule like this compound, this approach can be used to model various reactions, such as nucleophilic additions to the carbaldehyde group or cycloaddition reactions involving the ethynyl group. Theoretical investigations on the oxidation of thiophenes by singlet oxygen, for instance, have identified a concerted [2+4] cycloaddition as the most favorable pathway. nih.gov Methods such as the Nudged Elastic Band with TS optimization (NEB-TS) can be employed to locate the precise geometry of the transition state. nih.gov Such calculations provide invaluable mechanistic insights that are often difficult to obtain through experimental means alone. nih.gov
Molecular Dynamics and Conformational Analysis
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov This allows for the analysis of conformational flexibility and intermolecular interactions, which are crucial for understanding the behavior of the molecule in condensed phases.
In a solid or liquid state, the properties of this compound would be heavily influenced by how its molecules interact with each other. MD simulations can model these intermolecular forces, such as hydrogen bonding, van der Waals forces, and π-π stacking. tandfonline.com The planar, aromatic structure of the thiophene ring, coupled with the polar carbaldehyde group, suggests that π-π stacking and dipole-dipole interactions would be significant.
Hirshfeld surface analysis is another computational tool often used alongside DFT to visualize and quantify intermolecular interactions in crystal structures. tandfonline.com This analysis maps the regions of close contact between neighboring molecules, providing a detailed picture of the forces that stabilize the crystal packing. nih.gov
Chemical reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and pathways. Computational models can account for these effects. A common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM), within DFT calculations. tandfonline.comnih.gov In this model, the solvent is treated as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule. nih.gov
By performing calculations in different simulated solvents (e.g., gas phase, methanol, DMSO), researchers can predict how the solvent environment alters the molecule's geometry, electronic properties, and reactivity. tandfonline.comnih.gov For this compound, polar solvents are expected to stabilize the polar carbaldehyde group, potentially influencing the energetics of reactions at that site.
Prediction and Design of Functional Derivatives
One of the most powerful applications of computational chemistry is the rational design of new molecules with desired properties. By starting with a core structure like this compound, computational methods can predict how its properties would change upon the addition or modification of various functional groups. mdpi.com
For example, DFT calculations can be used to screen a virtual library of derivatives to identify candidates with tailored electronic properties for applications in organic electronics. scienceopen.com By adding electron-donating or electron-withdrawing groups at different positions on the thiophene ring, it is possible to tune the HOMO and LUMO energy levels and reduce the energy gap, which is desirable for creating materials that absorb light at longer wavelengths. researchgate.netmdpi.com This in-silico approach can significantly accelerate the discovery of new functional materials by prioritizing the most promising candidates for chemical synthesis and experimental validation. nih.govmdpi.com Thiophene-based molecules have been investigated as building blocks for a wide range of applications, from pharmaceuticals to agrochemicals and organic semiconductors. nih.gov
Computational Screening for Desired Optical and Electronic Characteristics
There is no available research detailing the computational screening of this compound for its optical and electronic characteristics. While computational methods such as DFT and Time-Dependent DFT (TD-DFT) are commonly used to predict properties like HOMO-LUMO energy gaps, absorption spectra, and nonlinear optical responses in the broader class of thiophene-based compounds, such specific data for this compound has not been published. semanticscholar.orgnih.govmdpi.com
General studies on related molecules show that the introduction of different functional groups to the thiophene ring can significantly alter its electronic properties. researchgate.net For instance, electron-donating or electron-withdrawing groups can tune the HOMO-LUMO gap, which in turn affects the material's potential applications in electronic and optoelectronic devices. nih.gov However, without specific computational studies on the ethynyl and carbaldehyde substituents at the 4- and 2-positions of the thiophene ring, respectively, any discussion of its specific characteristics would be speculative.
Structure-Activity Relationship (SAR) Studies through Computational Methods
No computational Structure-Activity Relationship (SAR) studies for this compound have been reported in the scientific literature. SAR studies, often employing techniques like 3D-QSAR, CoMFA, and CoMSIA, are crucial for drug discovery and materials science to understand how a molecule's chemical structure relates to its biological activity or physical properties. researchgate.netmdpi.comresearchgate.net
Research on other thiophene derivatives has established SAR models for various biological targets, including anticancer and anti-inflammatory applications. nih.govnih.gov These studies identify key structural features and electrostatic or steric fields that influence a compound's activity. The specific impact of the ethynyl group at the 4-position and the carbaldehyde group at the 2-position of the thiophene core on any particular biological activity has not been computationally modeled or analyzed for this compound.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For 4-Ethynylthiophene-2-carbaldehyde, ¹H and ¹³C NMR spectra would provide definitive evidence for the connectivity of atoms and the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the two protons on the thiophene (B33073) ring, and the acetylenic proton. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, around δ 9.0-10.0 ppm. For instance, the aldehyde proton in 4-methylbenzaldehyde (B123495) is observed at δ 9.96 ppm rsc.org. The protons on the thiophene ring are in different chemical environments and would appear as two doublets. Based on data for 2-thiophenecarboxaldehyde, the ring protons are expected between δ 7.0 and 8.5 ppm chemicalbook.com. The ethynyl (B1212043) proton (C≡C-H) would resonate as a singlet, typically in the range of δ 3.0-4.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The carbonyl carbon of the aldehyde is the most deshielded, appearing around δ 180-195 ppm; the carbonyl carbon for 4-methylbenzaldehyde is at δ 192.1 ppm rsc.org. The four carbons of the substituted thiophene ring would produce signals in the aromatic region (δ 120-150 ppm). The two sp-hybridized carbons of the ethynyl group are expected in the δ 70-90 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.0 - 10.0 (singlet) | 180 - 195 |
| Thiophene Ring H | 7.0 - 8.5 (two doublets) | 120 - 150 |
| Ethynyl C-H | 3.0 - 4.0 (singlet) | 70 - 90 |
| Ethynyl C-C | - | 70 - 90 |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule through their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by several key absorption bands. A strong, sharp absorption band around 2100-2150 cm⁻¹ is characteristic of the C≡C stretching vibration of the terminal alkyne. Another prominent feature would be the strong C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1700 cm⁻¹. For thiophene-2-carbaldehyde (B41791), this band appears at 1665 cm⁻¹ researchgate.net. The C-H stretching vibration of the aldehyde group usually gives rise to two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The aromatic C-H stretching vibrations of the thiophene ring are expected above 3000 cm⁻¹, while C-C stretching vibrations within the ring appear between 1300-1550 cm⁻¹ iosrjournals.org. The C-S stretching mode for thiophenes can be observed between 687 and 710 cm⁻¹ iosrjournals.org.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C triple bond, being a symmetric and polarizable bond, would give a strong and sharp signal in the Raman spectrum, often more intense than in the IR spectrum. Similarly, the aromatic ring vibrations are typically strong in Raman spectra. In contrast, the C=O stretch is generally weaker in Raman than in IR. The combination of both techniques allows for a comprehensive analysis of the molecule's vibrational modes kurouskilab.com. For 2-thiophene carboxylic acid, FT-Raman has been used to identify C-C and C-S stretching modes iosrjournals.org.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Aldehyde (-CHO) | C=O Stretch | 1680 - 1700 | Strong | Medium-Weak |
| Aldehyde (-CHO) | C-H Stretch | 2720 & 2820 | Weak | Medium |
| Ethynyl (-C≡CH) | C≡C Stretch | 2100 - 2150 | Medium-Weak, Sharp | Strong, Sharp |
| Ethynyl (-C≡CH) | ≡C-H Stretch | ~3300 | Strong, Sharp | Medium |
| Thiophene Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |
| Thiophene Ring | Aromatic C=C Stretch | 1300 - 1550 | Medium-Strong | Strong |
| Thiophene Ring | C-S Stretch | 680 - 710 | Medium | Medium |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular formula for this compound is C₇H₄OS, corresponding to a monoisotopic mass of approximately 136.00 Da chemspider.comnih.gov.
Upon electron ionization (EI), the molecule would first form a molecular ion (M⁺•) at m/z ≈ 136. The subsequent fragmentation would likely proceed through characteristic pathways for aldehydes and thiophenes. A common fragmentation for aromatic aldehydes is the loss of the formyl radical (•CHO) or a hydrogen atom (•H), leading to fragment ions at [M-29]⁺ and [M-1]⁺, respectively. The stability of the thiophene ring might lead to fragmentation patterns involving ring opening or the loss of acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (CH₂S). High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the parent ion and its major fragments.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation
UV-Visible spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugation system. The structure of this compound features a conjugated system comprising the thiophene ring, the aldehyde group, and the ethynyl group. This extended π-system is expected to result in absorption bands in the UV or near-UV region.
The spectrum would likely show intense π→π* transitions. For comparison, polythiophenes exhibit strong absorptions with λ_max values that redshift with increasing conjugation length researchgate.net. Thienylazo dyes, which also feature extended conjugation, show absorption maxima that are sensitive to substituents and solvent polarity, typically in the range of 400-550 nm ekb.eg. The aldehyde and ethynyl groups extend the conjugation of the thiophene ring, which would be expected to shift the absorption maximum (λ_max) to a longer wavelength compared to unsubstituted thiophene. The exact position of λ_max would be influenced by solvent polarity ekb.eg.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide accurate data on bond lengths, bond angles, and intermolecular interactions. It would confirm the planarity of the thiophene ring and reveal the orientation of the aldehyde and ethynyl substituents relative to the ring. Furthermore, analysis of the crystal packing would elucidate non-covalent interactions, such as hydrogen bonding or π-stacking, which govern the solid-state architecture.
Advanced Time-Resolved Spectroscopies for Excited State Dynamics
Advanced techniques like femtosecond time-resolved spectroscopy are employed to study the ultrafast processes that occur after a molecule absorbs light. These methods can track the pathways of energy dissipation, such as internal conversion and intersystem crossing, on timescales from femtoseconds to nanoseconds youtube.com.
For a conjugated molecule like this compound, photoexcitation would populate an excited singlet state (S₁). Time-resolved studies on thiophene oligomers have shown that relaxation from higher electronic levels to the S₁ state occurs within 1-2 picoseconds acs.org. Subsequent dynamics can involve fluorescence, non-radiative decay back to the ground state, or intersystem crossing to a triplet state. Time-resolved photoelectron spectroscopy (TRPES) on thiophene itself has revealed that depopulation of the initially excited state can occur in as little as 25 femtoseconds, followed by ring-puckering or ring-opening channels acs.orgnih.gov. Applying these techniques to this compound would elucidate how the aldehyde and ethynyl substituents influence these ultrafast relaxation pathways, which is critical for applications in optoelectronics.
X-Ray Photoelectron Spectroscopy (XPS) for Chemically Modified Surfaces
X-Ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a material's surface. While typically applied to solid materials, it is invaluable for studying thin films or chemically modified surfaces.
If this compound were used to functionalize a surface, for example, by forming a self-assembled monolayer on a metal or semiconductor, XPS would be a powerful tool for characterization. The XPS survey spectrum would confirm the presence of Carbon (C), Oxygen (O), and Sulfur (S). High-resolution scans of the C 1s, O 1s, and S 2p regions would provide information on their chemical environments. The C 1s spectrum could be deconvoluted to distinguish between carbons in the thiophene ring, the ethynyl group, and the carbonyl group researchgate.net. The S 2p spectrum would be characteristic of sulfur in a thiophene ring researchgate.net. XPS analysis would thus confirm the covalent attachment and integrity of the molecule on the surface.
Q & A
Q. What are the common synthetic routes for 4-Ethynylthiophene-2-carbaldehyde?
Methodological Answer: The synthesis typically involves functionalization of thiophene derivatives. A two-step approach is often employed:
Vilsmeier-Haack Formylation : Introduce the aldehyde group at the 2-position of thiophene using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled temperatures (0–5°C) .
Ethynylation : Use Sonogashira coupling to introduce the ethynyl group. Optimize catalyst systems (e.g., Pd(PPh₃)₂Cl₂/CuI) and solvents (e.g., THF or DMF) to improve yields. Monitor reaction progress via TLC and purify via column chromatography .
Q. How is this compound characterized in research settings?
Methodological Answer: Key characterization techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aldehyde proton resonance (δ ~9.8–10.2 ppm) and ethynyl carbon signals (δ ~70–90 ppm). Compare with literature data for thiophene derivatives .
- IR Spectroscopy : Identify stretches for aldehyde (C=O, ~1700 cm⁻¹) and ethynyl (C≡C, ~2100–2260 cm⁻¹) groups.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
Q. What are the primary applications of this compound in organic synthesis?
Methodological Answer: This compound serves as:
- Building Block for Heterocycles : React with amines or hydrazines to form Schiff bases, useful in coordination chemistry.
- Precursor for Pharmaceuticals : Participate in click chemistry (e.g., azide-alkyne cycloaddition) to generate triazole-containing drug candidates.
- Ligand Design : Modify metal-organic frameworks (MOFs) by coordinating the aldehyde and ethynyl groups to transition metals .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing ethynyl groups into thiophene carbaldehydes?
Methodological Answer:
- Catalyst Screening : Test Pd/Cu systems (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) to balance catalytic activity and side reactions.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for solubility vs. ethers (THF) for minimizing aldehyde oxidation.
- Temperature Control : Maintain 60–80°C for Sonogashira coupling to avoid decomposition of sensitive intermediates. Monitor by GC-MS or in situ IR .
Q. How should researchers address contradictions in spectroscopic data during structural validation?
Methodological Answer:
- Cross-Validation : Combine XRD (single-crystal analysis via SHELXL ) with computational methods (DFT calculations for optimized geometries).
- Dynamic NMR Studies : Resolve ambiguities in proton assignments caused by tautomerism or rotational barriers.
- Database Mining : Use tools like Mercury to compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD).
Q. What role does hydrogen bonding play in the crystal packing of this compound derivatives?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) using software like Mercury .
- Thermal Analysis : Correlate melting points/TGA data with intermolecular interaction strength.
- Solvent Screening : Recrystallize from different solvents (e.g., ethanol vs. hexane) to isolate polymorphs with distinct packing patterns .
Q. How can computational modeling aid in predicting regioselectivity for substitution reactions?
Methodological Answer:
Q. What strategies improve the stability of this compound during storage?
Methodological Answer:
- Inert Atmosphere Storage : Use argon-filled vials to prevent oxidation of the aldehyde group.
- Additive Stabilization : Include radical inhibitors (e.g., BHT) or desiccants (molecular sieves) to mitigate degradation.
- Low-Temperature Preservation : Store at –20°C in amber glass to reduce photolytic side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
